molecular formula C11H21N3 B11735413 1-ethyl-3-methyl-N-pentyl-1H-pyrazol-4-amine

1-ethyl-3-methyl-N-pentyl-1H-pyrazol-4-amine

Katalognummer: B11735413
Molekulargewicht: 195.30 g/mol
InChI-Schlüssel: CQGSXPQZTONBLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-ethyl-3-methyl-N-pentyl-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.

Vorbereitungsmethoden

The synthesis of 1-ethyl-3-methyl-N-pentyl-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 1-ethyl-3-methyl-1H-pyrazole with pentylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions for several hours. After completion, the product is purified using standard techniques such as recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

1-ethyl-3-methyl-N-pentyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the nitrogen atoms, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the pyrazole ring, leading to the formation of dihydropyrazoles.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrazoles .

Wissenschaftliche Forschungsanwendungen

1-ethyl-3-methyl-N-pentyl-1H-pyrazol-4-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-ethyl-3-methyl-N-pentyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, pyrazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and various kinases. The compound binds to the active site of these enzymes, blocking their activity and leading to therapeutic effects such as reduced inflammation and pain .

The molecular pathways involved in its action include the inhibition of signal transduction pathways that are critical for cell proliferation and survival. This makes pyrazole derivatives potential candidates for anticancer and anti-inflammatory therapies .

Vergleich Mit ähnlichen Verbindungen

1-ethyl-3-methyl-N-pentyl-1H-pyrazol-4-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C11H21N3

Molekulargewicht

195.30 g/mol

IUPAC-Name

1-ethyl-3-methyl-N-pentylpyrazol-4-amine

InChI

InChI=1S/C11H21N3/c1-4-6-7-8-12-11-9-14(5-2)13-10(11)3/h9,12H,4-8H2,1-3H3

InChI-Schlüssel

CQGSXPQZTONBLX-UHFFFAOYSA-N

Kanonische SMILES

CCCCCNC1=CN(N=C1C)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.